5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole
Description
Contextualization of 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole within Heterocyclic Medicinal Chemistry Research
Heterocyclic compounds, which feature cyclic structures containing atoms of at least two different elements, form the backbone of medicinal chemistry. researchgate.net Among these, nitrogen and sulfur-containing heterocycles are of paramount importance due to their diverse chemical properties and biological activities. nih.goveurekaselect.com The thiazole (B1198619) ring, a five-membered aromatic system with one sulfur and one nitrogen atom, and the tetrahydropyridine (B1245486) ring, a six-membered nitrogen-containing heterocycle, are independently recognized as "privileged scaffolds." researchgate.netresearchgate.netresearchgate.net This term signifies that they are molecular frameworks capable of binding to a variety of biological targets, making them foundational in the design of novel therapeutic agents. researchgate.net
The compound this compound represents a strategic fusion of these two significant pharmacophores. It is classified as a hybrid molecule, a chemical entity designed by covalently linking two or more pharmacophoric units. nih.govresearchgate.net This approach aims to create novel molecular architectures with the potential for unique or enhanced biological profiles. The study of such hybrid structures is a dynamic and expanding area within medicinal chemistry, driven by the quest for more effective and selective drugs. nih.gov
Rationale for Investigating the this compound Scaffold
The primary rationale for investigating the this compound scaffold lies in the drug design strategy known as pharmacophore merging or molecular hybridization. researchgate.netnih.gov This strategy is employed to develop new chemical entities with potentially synergistic or additive effects, improved affinity and efficacy, better selectivity, or a novel mechanism of action compared to the individual parent scaffolds. researchgate.net By combining the known bioactive potential of the thiazole and tetrahydropyridine rings, researchers aim to explore new chemical space and identify lead compounds for various therapeutic targets.
Recent research has focused on the synthesis of libraries of thiazole-linked tetrahydropyridine analogues for biological screening. researchgate.netnih.gov A significant driver for this investigation is the pursuit of novel anticancer agents. Studies have demonstrated that linking these two moieties can produce compounds with notable cytotoxic activity. researchgate.netnih.gov For instance, a series of novel thiazole-linked tetrahydropyridines was synthesized and evaluated for in vitro anticancer activity against human breast adenocarcinoma cell lines, MCF-7 and MDA-MB-231. researchgate.netnih.gov Specific derivatives from this library showed outstanding activity, validating the rationale of combining these two pharmacophores to generate potent molecules. researchgate.netnih.gov The investigation of this scaffold is therefore a targeted effort to leverage the proven biological relevance of its constituent parts to create new therapeutic candidates. mdpi.com
Overview of Prior Research on Related Tetrahydropyridine and Thiazole Pharmacophores and their Biological Relevance
The therapeutic potential of the this compound scaffold is rooted in the extensive and well-documented biological activities of its individual components.
Thiazole Pharmacophore: The thiazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs. eurekaselect.comwisdomlib.orgresearchgate.net Its aromatic nature and the presence of both sulfur and nitrogen atoms allow for a wide range of chemical modifications and interactions with biological targets. nih.govglobalresearchonline.net The thiazole nucleus is a key component in natural substances like Thiamine (Vitamin B1) and the antibiotic Penicillin. eurekaselect.comresearchgate.net Synthetic thiazole derivatives have been developed into drugs with a vast array of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects. nih.govresearchgate.netnih.govglobalresearchonline.netglobalresearchonline.net Its versatility has made it a frequent target for the development of inhibitors for various enzymes, such as protein kinases and c-Met kinase, which are crucial in cancer progression. nih.govmdpi.comnih.gov
| Thiazole-Containing Compound | Primary Biological Relevance/Application |
| Dasatinib | Anticancer agent (tyrosine kinase inhibitor) for treating leukemia. sciencescholar.us |
| Dabrafenib | Anticancer agent (BRAF kinase inhibitor) for treating melanoma. sciencescholar.us |
| Ritonavir | Antiretroviral agent used in the treatment of HIV/AIDS. eurekaselect.comresearchgate.net |
| Tiazofurin | Anticancer (antineoplastic) agent. researchgate.netsciencescholar.us |
| Sulfathiazole | Antibacterial (sulfonamide antibiotic). eurekaselect.com |
| Abafungin | Antifungal agent. eurekaselect.comresearchgate.net |
Tetrahydropyridine Pharmacophore: The 1,2,3,6-tetrahydropyridine (B147620) (THP) moiety is another critical scaffold found in a multitude of natural products, particularly alkaloids, and synthetic bioactive molecules. researchgate.net Its structural flexibility and the presence of a basic nitrogen atom are key to its biological functions. THP derivatives exhibit a broad spectrum of pharmacological properties, including antibacterial, anti-inflammatory, antimalarial, and antioxidant activities. researchgate.net Notably, this scaffold is a key structural component in molecules designed to target the central nervous system (CNS), with applications in the development of treatments for neurodegenerative conditions like Parkinson's and Alzheimer's diseases. researchgate.netnih.gov The biological activity of THP derivatives is often dependent on the nature and position of substituents on the ring system. researchgate.net
| Tetrahydropyridine-Containing Compound | Primary Biological Relevance/Application |
| Fentanyl | Potent synthetic opioid analgesic. researchgate.net |
| Indoramine | Antihypertensive agent (alpha-1 adrenergic receptor antagonist). researchgate.net |
| Bamipine | Antihistamine (H1 receptor antagonist). researchgate.net |
| Cisapride | Gastroprokinetic agent. researchgate.net |
| Clebopride | Antiemetic and gastroprokinetic agent. researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c1-3-9-4-2-7(1)8-5-10-6-11-8/h1,5-6,9H,2-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMHIVOWENCAEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CN=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 1,2,3,6 Tetrahydropyridin 4 Yl Thiazole
Established Synthetic Routes for the 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole Core Structure
The synthesis of the core this compound structure is fundamentally reliant on well-established heterocyclic chemistry principles. The most common and historically significant approach for the construction of the thiazole (B1198619) ring component is the Hantzsch thiazole synthesis. researchgate.netyoutube.com This method typically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. researchgate.netyoutube.com
In the context of the specific target scaffold, a library of new thiazole-linked tetrahydropyridines has been successfully synthesized. nih.gov This established route serves as a foundational method for generating the core structure, which can then be subjected to further derivatization. The versatility of the Hantzsch synthesis and related methods allows for the introduction of various substituents onto the thiazole ring by choosing appropriately functionalized starting materials. nih.gov
Advanced Synthetic Strategies and Novel Approaches to this compound Synthesis
Beyond the classical Hantzsch synthesis, a range of advanced and novel strategies for constructing the thiazole ring have been developed, offering alternative pathways that may provide improved yields, milder reaction conditions, or access to unique substitution patterns. These modern methods are applicable to the synthesis of complex thiazoles, including the tetrahydropyridine-substituted variant.
Some notable advanced strategies include:
Copper-catalyzed Condensation: A [3+1+1]-type condensation involving oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN), catalyzed by copper, can produce thiazoles under mild conditions with good functional group tolerance. organic-chemistry.org
Domino Reactions: Microwave-assisted domino reactions provide a rapid and efficient route. For instance, the reaction of propargyl bromides with thioureas can yield 2-aminothiazoles in minutes with high yields. organic-chemistry.org
Photocatalytic Synthesis: Utilizing visible light, thiazoles can be synthesized via a tandem C-S and C-N bond formation between enaminones and thioureas in the presence of oxygen at ambient temperature. organic-chemistry.org
Multi-step Condensation Sequences: Complex thiazole-containing heterocycles can be assembled through multi-step reaction sequences. An example involves an initial base-catalyzed condensation to form a chalcone, which then undergoes cyclocondensation with thiosemicarbazide, followed by a final cycloaddition to build the thiazole ring system. nih.gov
These innovative approaches highlight the ongoing evolution of synthetic chemistry to create complex heterocyclic scaffolds efficiently. nih.gov
Derivatization and Functionalization of the this compound Scaffold
The this compound scaffold is a versatile platform for chemical modification, allowing for the introduction of a wide array of functional groups. This derivatization is crucial for modulating the molecule's properties. The thiazole ring itself contains several reaction sites that facilitate the development of new analogues. nih.gov Research has demonstrated the successful synthesis of a library of novel thiazole-linked tetrahydropyridine (B1245486) analogues, showcasing the scaffold's capacity for extensive functionalization. nih.gov These modifications can be introduced at various positions on both the thiazole and tetrahydropyridine rings to explore structure-activity relationships. nih.gov
Chemical Reactions and Optimized Reaction Conditions
The synthesis of derivatives from the core structure involves a series of chemical reactions with optimized conditions to ensure high yields and purity. A key strategy involves creating a library of diverse compounds from a common intermediate. For example, a series of thiazole-linked tetrahydropyridines (compounds 6a-q ) has been synthesized for screening purposes. nih.gov Among these, specific derivatives have shown notable features based on their substitutions. nih.gov
Table 1: Examples of Synthesized this compound Derivatives
| Compound ID | Key Functional Groups | Reference |
| 6d | Phenyl ring substituted with -F and -Cl | nih.gov |
| 6e | Pyridine (B92270) ring substituted with -Cl and -NH₂ | nih.gov |
| 6o | Benzofuran (B130515) analogue | nih.gov |
The synthesis of these derivatives often begins with the formation of the core heterocyclic system, followed by functional group interconversions or coupling reactions to introduce diversity. The specific conditions for these reactions, such as solvent, temperature, and catalyst, are optimized for each transformation to maximize the yield of the desired product.
Regioselectivity and Stereoselectivity Considerations in this compound Synthesis
Regioselectivity is a critical consideration in the synthesis and functionalization of the this compound scaffold. The ability to control the position of substituent attachment on the thiazole ring is essential for creating specific isomers. Synthetic methods have been developed to achieve regioselective synthesis of either 2,5- or 4,5-disubstituted thiazoles by carefully choosing the starting materials and reaction pathways, such as the cyclization of methyl-2-oxo-2-(amino)ethanedithioates. rsc.org
The investigation of reaction mechanisms, often aided by computational studies like Density Functional Theory (DFT), is crucial for understanding and predicting the regiochemical outcomes of reactions. nih.gov For instance, in copper-catalyzed cycloaddition reactions used to form triazoles (a related heterocycle), the mechanism can be elucidated to explain the observed high regioselectivity for a specific isomer. nih.gov While the provided literature does not delve deeply into the stereoselectivity of the tetrahydropyridine ring within this specific compound, any synthesis involving the creation or modification of chiral centers would require careful consideration of stereochemical control to isolate the desired stereoisomer.
Structural Characterization and Analysis of 5 1,2,3,6 Tetrahydropyridin 4 Yl Thiazole and Its Analogs
Spectroscopic Analysis Techniques
Spectroscopic methods are indispensable for confirming the identity and purity of 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole. By probing the interactions of the molecule with electromagnetic radiation, techniques such as NMR, MS, and IR spectroscopy offer detailed insights into its molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide a wealth of information.
In the ¹H NMR spectrum, distinct signals are expected for the protons on the thiazole (B1198619) and tetrahydropyridine (B1245486) rings. The proton on the C2 position of the thiazole ring typically appears at a significantly downfield chemical shift, often around 8.5-9.0 ppm, due to the deshielding effects of the adjacent sulfur and nitrogen atoms. chemicalbook.com The proton at the C5 position of a thiazole ring is also characteristic. The protons within the tetrahydropyridine ring would present more complex splitting patterns and chemical shifts depending on their specific environment. The olefinic proton on the C4-C5 double bond of the tetrahydropyridine ring would appear in the vinyl region (typically 5-6 ppm), while the allylic and methylene (B1212753) protons would be found further upfield.
The ¹³C NMR spectrum provides complementary data. The carbon atoms of the thiazole ring exhibit characteristic chemical shifts, with the C2 carbon being the most deshielded (around 150-170 ppm), followed by the C4 and C5 carbons. researchgate.net For instance, in related 2-amino-1,3-thiazole derivatives, the C2 carbon appears around 167 ppm, while the C4 and C5 carbons are observed near 152-155 ppm and 102 ppm, respectively. researchgate.net The carbons of the tetrahydropyridine ring, including the sp² carbons of the double bond and the sp³ carbons, would have distinct signals allowing for complete assignment of the molecular skeleton. Two-dimensional NMR techniques, such as HMBC, would be crucial for definitively assigning the connectivity between the two ring systems. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Key Nuclei in this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiazole C2-H | 8.5 - 9.0 | 150 - 170 |
| Thiazole C4-H | 7.5 - 8.5 | 140 - 155 |
| Tetrahydropyridine C4 Olefinic-H | 5.0 - 6.0 | 120 - 140 |
| Tetrahydropyridine Methylene Protons | 2.0 - 4.0 | 20 - 50 |
| Tetrahydropyridine NH Proton | Variable | - |
Note: These are predicted values based on typical ranges for similar structural motifs. Actual values may vary based on solvent and other experimental conditions.
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. In an electron ionization (EI) mass spectrum, the molecule would be expected to show a distinct molecular ion (M⁺) peak corresponding to its exact mass.
The fragmentation of the molecular ion would likely proceed through several characteristic pathways. Cleavage of the bond connecting the thiazole and tetrahydropyridine rings would be a probable fragmentation route, leading to ions corresponding to each individual ring system. The tetrahydropyridine ring could undergo a retro-Diels-Alder reaction, a characteristic fragmentation for cyclohexene-like structures, resulting in the loss of ethylene (B1197577) and the formation of a dihydropyridine (B1217469) radical cation. The thiazole ring itself is relatively stable but can fragment through the loss of small molecules like hydrogen cyanide (HCN) or acetylene. researchgate.net Analysis of these fragment ions helps to piece together the structure of the parent molecule.
Table 2: Potential Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Identity |
| [M]⁺ | Molecular Ion |
| [M - C₄H₇N]⁺ | Thiazole ring fragment |
| [M - C₃H₂NS]⁺ | Tetrahydropyridine ring fragment |
| [M - C₂H₄]⁺ | Fragment from retro-Diels-Alder reaction |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display a series of absorption bands characteristic of its structure.
Key expected absorptions include N-H stretching vibrations from the secondary amine in the tetrahydropyridine ring, typically appearing as a medium-intensity band in the region of 3300-3500 cm⁻¹. researchgate.net Aromatic C-H stretching from the thiazole ring would be observed just above 3000 cm⁻¹. researchgate.net The C=N and C=C stretching vibrations within the thiazole ring are expected in the 1600-1450 cm⁻¹ region. dergipark.org.tr The C=C stretch of the double bond in the tetrahydropyridine ring would also appear in this region, typically around 1650 cm⁻¹. Finally, the C-S stretching vibration of the thiazole ring usually gives rise to weaker bands in the fingerprint region (below 1000 cm⁻¹).
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch (secondary amine) | 3300 - 3500 |
| Aromatic C-H Stretch (thiazole) | 3000 - 3100 |
| C=C and C=N Stretch (thiazole) | 1450 - 1600 |
| C=C Stretch (tetrahydropyridine) | ~1650 |
| C-H Bending | 1350 - 1480 |
| C-S Stretch | 600 - 800 |
X-ray Crystallography for Solid-State Structural Elucidation and Conformational Analysis
While spectroscopic methods provide information about connectivity, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state, including bond lengths, bond angles, and torsional angles. For a molecule like this compound, this technique would reveal the precise spatial relationship between the planar thiazole ring and the non-planar tetrahydropyridine ring.
Analysis of related structures shows that the thiazole ring itself is essentially planar. nih.govresearchgate.net X-ray diffraction would confirm the planarity of this moiety and provide detailed metrics on the bond lengths within the ring, reflecting the aromatic character. Crucially, it would define the dihedral angle between the plane of the thiazole ring and the plane of the C=C bond in the tetrahydropyridine ring, which is a key structural parameter. In the crystal packing, intermolecular interactions such as hydrogen bonds involving the tetrahydropyridine N-H group and the thiazole nitrogen atom could be identified, which are important for understanding the solid-state properties of the compound. nih.gov
Conformational Preferences and Stereochemical Implications for the Tetrahydropyridine Ring System
The 1,2,3,6-tetrahydropyridine (B147620) ring is a flexible six-membered ring that can adopt several conformations. X-ray crystallographic studies of analogous structures reveal that this ring system commonly exists in non-planar conformations such as a half-chair or a boat form to relieve ring strain. nih.gov
In a detailed study of a highly functionalized tetrahydropyridine derivative, the ring was found to adopt a "flattened boat" conformation. nih.gov This was substantiated by the puckering of specific carbon atoms out of the least-squares plane defined by the other ring atoms. The specific conformation is dictated by the substituents on the ring and the steric and electronic interactions between them. For this compound, the bulky thiazole substituent at the C4 position would significantly influence the conformational equilibrium of the tetrahydropyridine ring.
The torsional angles within the ring are a quantitative measure of its conformation. In the "flattened boat" example, the torsional angles ranged from approximately 2.7° to -55.9°. nih.gov A similar analysis for the title compound would be essential to fully characterize its stereochemistry. The conformational preference has significant implications for how the molecule presents its functional groups in three-dimensional space, which in turn affects its interactions with other molecules.
Structure Activity Relationship Sar Studies of 5 1,2,3,6 Tetrahydropyridin 4 Yl Thiazole Derivatives
Systematic Modification of the Tetrahydropyridine (B1245486) Moiety and its Impact on Biological Activity
The 1,2,3,6-tetrahydropyridine (B147620) ring is a crucial component of the 5-(1,2,3,6-tetrahydropyridin-4-yl)thiazole scaffold, and modifications to this moiety have been shown to significantly influence biological activity, particularly in the context of muscarinic receptor agonism. Studies on bioisosteres where the thiazole (B1198619) is replaced by rings like 1,2,3-triazole or tetrazole have provided valuable insights into the role of the tetrahydropyridine portion.
Substituents on the basic nitrogen of the tetrahydropyridine ring are critical determinants of agonist activity and receptor selectivity. Derivatives that are unsubstituted at this nitrogen tend to act as unselective full agonists at muscarinic receptors. The introduction of a methyl group on the nitrogen generally leads to greater selectivity for the M1 muscarinic receptor over the M2 receptor. nih.gov However, increasing the size of the substituent beyond a methyl group typically results in a complete loss of activity. nih.gov
Modification of the tetrahydropyridine ring itself also has a profound impact on affinity. The introduction of methyl substituents at various positions on the ring generally causes a considerable decrease in affinity for muscarinic receptors. nih.gov An exception is observed with substitution at the 3-position of the ring, where some degree of activity is retained. nih.gov This suggests that the steric bulk around the tetrahydropyridine ring is a sensitive parameter for receptor binding, with most positions being intolerant to substitution.
Table 1: Impact of Tetrahydropyridine N-Substitution on Muscarinic Agonist Activity
| N-Substituent | Agonist Type | Receptor Selectivity |
|---|---|---|
| Hydrogen | Full Agonist | Unselective |
| Methyl | Full Agonist | More M1 selective vs. M2 |
Systematic Modification of the Thiazole Moiety and its Influence on Biological Activity
The thiazole ring serves as a vital pharmacophore, and its substitution pattern is a key determinant of the biological profile of this compound derivatives. globalresearchonline.netdergipark.org.trresearchgate.net The chemical versatility of the thiazole nucleus allows for modifications at its 2-, 4-, and 5-positions, each influencing the compound's interaction with biological targets. nih.govnih.gov
SAR studies have consistently shown that the nature and position of substituents on the thiazole ring can dictate the type and potency of pharmacological activity, which ranges from antimicrobial and anticancer to anti-inflammatory and anticonvulsant effects. ijper.orgnih.govmdpi.combohrium.com
Substitutions at the 5-position: In a series of inhibitors for the retinoic acid receptor-related orphan receptor-gamma-t (RORγt), systematic substitution at the 5-position of the thiazole ring demonstrated a clear trend. The potency improved as the size of the substituent increased, following the order: H < Methyl < Ethyl < Isopropyl < Benzyl < Phenoxy. researchgate.net This indicates that a larger, sterically demanding group at this position is favorable for binding to this specific target.
Substitutions at the 4-position: For antimicrobial agents, the substituent at the 4-position of the thiazole ring can affect activity, with studies suggesting that lipophilic groups and substituents larger than a methyl group are well-tolerated and can lead to better results. nih.gov In a series of thiazole derivatives developed as potential anticonvulsant agents, it was found that a para-halogen-substituted phenyl group attached to the thiazole ring was important for activity. nih.gov
Substitutions at the 2-position: The 2-position of the thiazole ring is frequently substituted with amino groups or other heterocyclic rings. In a series of 2-aminothiazole derivatives, N-acetyl or propionyl substitutions were shown to greatly increase binding affinity and selectivity for human adenosine A3 receptors. nih.gov For antimicrobial activity, the presence of a 3-pyridinyl substituent at this position was found to decrease activity compared to aryl substituents. nih.gov
The electronic properties of the substituents also play a critical role. For instance, in some series, electron-donating groups on a phenyl ring attached to the thiazole moiety were found to be beneficial for activity. nih.gov Conversely, in other scaffolds, electron-withdrawing groups such as halogens were found to enhance biological effects. mdpi.com
Table 2: Influence of Thiazole Ring Substituents on Various Biological Activities
| Position of Substitution | Substituent Type | Biological Activity | Finding |
|---|---|---|---|
| 5-position | Alkyl, Aryl | RORγt Inhibition | Potency increases with substituent size. researchgate.net |
| 4-position | Halogenated Phenyl | Anticonvulsant | Important for activity. nih.gov |
| 4-position | Lipophilic groups | Antimicrobial | Generally improves activity. nih.gov |
| 2-position | N-acetyl | A3 Receptor Antagonism | Greatly increases affinity and selectivity. nih.gov |
Analysis of Linker Groups and Substituents on Pharmacological Profiles
While the core this compound structure involves a direct linkage, many potent analogs incorporate linker groups or have additional substituents that modulate their pharmacological profiles. These components can influence the molecule's conformation, polarity, and ability to interact with specific residues in a biological target.
The nature of substituents on aryl rings appended to the core structure is a common and effective way to tune activity. SAR analyses have repeatedly demonstrated that the electronic properties of these substituents are critical. For example, in a series of pyridazinone-thiazole hybrids, the presence of electron-withdrawing groups like chlorine, bromine, or fluorine on a phenyl ring resulted in higher anticonvulsant activity. mdpi.com Similarly, for certain anticancer agents, compounds with fluoro and chloro substitutions on a phenyl ring demonstrated outstanding activity. nih.gov In contrast, some immunomodulatory and cytotoxic agents benefited from electron-donating groups on the phenyl ring. nih.gov
The importance of the linker and substituent combination is further exemplified in thiazole-linked (arylalkyl) azoles. Analogs incorporating a 1,2,4-triazole (B32235) ring showed the highest anticonvulsant properties, suggesting that the nature of the azole ring attached to the thiazole core is a key determinant of efficacy. nih.govmdpi.com
Table 3: Effect of Substituents on Pharmacological Profiles of Thiazole-Containing Scaffolds
| Scaffold Type | Substituent/Linker Feature | Effect on Activity | Pharmacological Profile |
|---|---|---|---|
| Pyridazinone-Thiazole Hybrids | Electron-withdrawing groups (Cl, Br, F) on Phenyl ring | Higher seizure protection | Anticonvulsant mdpi.com |
| Thiazole-linked Tetrahydropyridines | -F and -Cl on Phenyl ring | Outstanding activity | Anticancer nih.gov |
| Thiazole-linked (Arylalkyl) Azoles | 1,2,4-Triazole ring | Highest activity in series | Anticonvulsant nih.govmdpi.com |
Scaffold Hopping and Bioisosteric Replacements within this compound Analog Design
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with improved properties while retaining the desired biological activity. researchgate.netnih.govresearchgate.net These approaches have been applied to the this compound framework by replacing either the tetrahydropyridine or the thiazole moiety with other structurally related or functionally similar groups. u-strasbg.fr
Bioisosteric Replacement of the Thiazole Ring: The thiazole ring can be replaced with other five-membered heterocycles to explore new chemical space and modulate pharmacological properties. Common bioisosteres for a thiazole ring include:
1,2,3-Triazole and Tetrazole: In the development of muscarinic agonists, the ester group of the natural agonist arecoline was successfully replaced by 1,2,3-triazole-4-yl and tetrazole-5-yl groups, which were then attached to the 1,2,3,6-tetrahydropyridine ring. nih.gov This demonstrates that these heterocycles can effectively mimic the function of the original group, in this case, a thiazole-like moiety, to engage with the muscarinic receptor. nih.gov
1,2,4-Oxadiazole: The 1,2,4-oxadiazole ring is recognized as a metabolically stable bioisostere of ester or amide functionalities and can also serve as a replacement for a thiazole ring. researchgate.net
Thiadiazole: Different isomers of thiadiazole (e.g., 1,2,4-thiadiazole and 1,3,4-thiadiazole) are frequently explored as thiazole replacements. SAR studies of thiadiazole derivatives have led to the identification of potent antagonists for human adenosine A3 receptors. nih.gov
Scaffold Hopping of the Tetrahydropyridine Moiety: The 1,2,3,6-tetrahydropyridine ring can be replaced by other cyclic structures to alter properties such as basicity, lipophilicity, and conformational flexibility. A relevant example comes from the study of arecoline bioisosteres, where the corresponding fully saturated piperidine derivatives were also synthesized and evaluated. nih.gov Generally, the 4-(3-piperidyl)-1,2,3-triazole and 5-(3-piperidyl)-2H-tetrazole derivatives were found to be less active than the corresponding 1,2,3,6-tetrahydropyridine analogs, indicating that the double bond within the tetrahydropyridine ring is important for optimal activity in that specific series. nih.gov
These strategies enable the fine-tuning of a compound's properties and can lead to the discovery of novel intellectual property. scispace.com The selection of an appropriate bioisostere or new scaffold depends on matching the key steric, electronic, and hydrogen-bonding features of the original moiety. nih.gov
Table 4: Examples of Bioisosteric Replacements for the Thiazole Moiety
| Original Moiety | Bioisosteric Replacement | Resulting Compound Class | Target/Activity |
|---|---|---|---|
| Thiazole (as ester mimic) | 1,2,3-Triazole | 4-(1,2,3,6-Tetrahydropyridin-4-yl)-1,2,3-triazole | Muscarinic Agonist nih.gov |
| Thiazole (as ester mimic) | Tetrazole | 5-(1,2,3,6-Tetrahydropyridin-4-yl)tetrazole | Muscarinic Agonist nih.gov |
| Thiazole | 1,2,4-Thiadiazole | N-[3-(4-methoxy-phenyl)- researchgate.netnih.govnih.govthiadiazol-5-yl]-acetamide | Adenosine A3 Antagonist nih.gov |
Pharmacological and Biological Research Avenues for 5 1,2,3,6 Tetrahydropyridin 4 Yl Thiazole Analogs
Target Identification and Validation
The initial step in drug discovery for 5-(1,2,3,6-tetrahydropyridin-4-yl)thiazole analogs involves identifying and validating their molecular targets. This process utilizes a range of biochemical and computational techniques to understand how these compounds interact with biological macromolecules.
Receptor Binding Studies and Ligand-Target Interactions (e.g., G-protein coupled receptors, ion channels)
A key area of investigation for tetrahydropyridinyl-thiazole analogs is their interaction with G-protein coupled receptors (GPCRs), particularly dopamine (B1211576) receptors. Research into a novel class of 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines has identified them as orally active dopamine (DA) agonists. nih.gov These compounds have shown pronounced effects on the central nervous system, confirmed through receptor binding assays. nih.gov
Specifically, compounds such as 4-(1,2,5,6-tetrahydro-1-propyl-3-pyridinyl)-2-thiazolamine (PD 118440) and its allyl analogue (PD 120697 ) have been evaluated for their ability to bind to dopamine receptors using radioligands like [3H]-haloperidol and [3H]-N-propylnorapomorphine. nih.gov The affinity of these thiazole (B1198619) analogs for dopamine receptors highlights their potential as modulators of dopaminergic neurotransmission. nih.gov Structure-activity relationship (SAR) studies have revealed that the dopamine agonist activity in this series is highly dependent on specific structural features, including the size of the N-alkyl substituent on the tetrahydropyridine (B1245486) ring and the saturation level of the ring itself. nih.gov
Computational docking simulations also serve as a valuable tool for predicting ligand-target interactions. For instance, studies on other thiazole-based sulfonamide derivatives have explored their binding modes within the catalytic site of target proteins, identifying key interactions such as the formation of a coordination bond with a Zn(II) ion and a network of hydrogen bonds with specific amino acid residues like Thr199. nih.gov
Enzyme Inhibition and Activation Profiles
Thiazole derivatives have been extensively studied as inhibitors of various enzymes, suggesting a promising research avenue for this compound analogs.
Analogs featuring a 5-aminothiazole scaffold have been identified as modulators of prolyl oligopeptidase (PREP), acting as weak inhibitors of its proteolytic activity. nih.govnih.gov Other thiazole derivatives have demonstrated significant inhibitory profiles against a range of enzymes. For example, certain novel thiazole compounds are effective inhibitors of human carbonic anhydrase (hCA) isoforms hCA-I and hCA-II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net Pyrazolyl-thiazole derivatives have shown good inhibitory action against aldose reductase (AR) and α-glycosidase. nih.gov Fused thiazoles have been found to inhibit enzymes such as dipeptidyl peptidase, monoamine oxidases (MAO), and ectonucleoside triphosphate diphosphohydrolases (NTPDs). d-nb.info
The inhibitory potential of these analogs is often quantified by their half-maximal inhibitory concentration (IC₅₀) or inhibitor constant (Kᵢ), as detailed in the table below.
| Compound Class | Target Enzyme | IC₅₀ / Kᵢ Values |
| Thiazole Derivatives | Carbonic Anhydrase I (hCA I) | Kᵢ: 0.22 µM (for compound P4) researchgate.net |
| Thiazole Derivatives | Carbonic Anhydrase II (hCA II) | Kᵢ: 0.33 µM (for compound P4) researchgate.net |
| Pyrazolyl-Thiazole Derivatives | Aldose Reductase (AR) | Kᵢ: 7.09 ± 0.19 µM (for compound 3d) nih.gov |
| Pyrazolyl-Thiazole Derivatives | α-Glycosidase | Kᵢ: 0.43 ± 0.06 µM to 2.30 ± 0.48 µM nih.gov |
| Fused Thiazoles (Amine derivative 8b) | NTPD | IC₅₀: 0.35 ± 0.001 µM d-nb.info |
| Fused Thiazoles (Amine derivative 20h) | Monoamine Oxidase A (MAO-A) | IC₅₀: 0.42 ± 0.01 µM d-nb.info |
| 1,2,4-Triazole (B32235) Bearing Azinane Analogs | Acetylcholinesterase (AChE) | IC₅₀: 0.73 ± 0.54 µM (for compound 12d) nih.gov |
| 1,2,4-Triazole Bearing Azinane Analogs | Butyrylcholinesterase (BChE) | IC₅₀: 0.017 ± 0.53 µM (for compound 12m) nih.gov |
This table presents a selection of research findings and is not exhaustive.
Protein-Ligand Interaction Profiling using Biochemical Assays
Beyond direct enzyme inhibition or receptor binding, analogs of this compound can be investigated for their ability to modulate protein-protein interactions (PPIs). 5-Aminothiazole derivatives, for example, have been identified as potent modulators of the PPI-mediated functions of prolyl oligopeptidase (PREP). nih.govnih.gov These compounds operate through a newly discovered binding site, distinct from the enzyme's active site. nih.govnih.gov
Biochemical assays are crucial for characterizing these interactions. A cellular protein fragment complementation assay (PCA), for instance, has been used to demonstrate that these thiazole compounds can block the dimerization of α-synuclein, a process relevant to neurodegenerative diseases. nih.gov This highlights a disconnected structure-activity relationship, where the compounds are potent PPI modulators but only weak inhibitors of PREP's enzymatic activity. nih.govnih.gov The chemical stability of the 5-aminothiazole scaffold allows for broader exploration of substitution patterns to optimize this PPI modulation. nih.govnih.gov
In Vitro Pharmacological Evaluation
Following target identification, in vitro studies using cell-based models are essential to evaluate the functional biological activity of the compounds and understand their impact on cellular processes.
Cellular Assays for Functional Biological Activity
A variety of cellular assays can be employed to determine the effects of this compound analogs. Antiproliferative and cytotoxic effects are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govsemanticscholar.orgnih.gov
Numerous studies have used this assay to screen thiazole derivatives against various human cancer cell lines, including:
A375 (melanoma), HeLa (cervical cancer), and MCF-7 (breast cancer). nih.govsemanticscholar.org
A549 (lung cancer) and HepG2 (liver cancer). nih.gov
HCT-116 and HT-29 (colon cancer). nih.gov
Beyond cancer, cellular assays can probe other biological functions. For example, thiazole-containing small molecules have been investigated for their ability to induce the differentiation of human pluripotent stem cells. rsc.org These studies analyze changes in cell morphology, viability, and the expression of specific cell surface markers to gauge the compound's activity. rsc.org Furthermore, assays in human embryonic kidney 293 (HEK-293) cells expressing GFP-tagged proteins can be used to monitor cellular processes like autophagy, while reactive oxygen species (ROS) production can be measured in cell lines like SH-SY5Y. nih.gov
| Assay Type | Cell Line(s) | Biological Activity Measured |
| MTT Assay | MCF-7, A549, HepG2, NIH/3T3 | Antiproliferative effects nih.gov |
| MTT Assay | A375, HeLa, MCF-7 | Cytotoxic activity semanticscholar.org |
| Cell Differentiation Assay | Human Pluripotent Stem Cells | Induction of differentiation, neurite formation rsc.org |
| Autophagy Assay | GFP-LC3B expressing HEK-293 | Induction of autophagy nih.gov |
| ROS Production Assay | SH-SY5Y | Reduction of reactive oxygen species nih.gov |
This table provides examples of cellular assays used to evaluate thiazole analogs.
Signaling Pathway Modulation Studies
A critical research avenue is to determine how these compounds modulate intracellular signaling pathways. Thiazole analogs have been specifically designed to target key pathways implicated in disease. For example, recognizing that the PI3K/AKT/mTOR pathway is often dysregulated in cancer, researchers have hybridized the thiazole ring with structures known to have PI3K inhibitory properties, such as pyrrolotriazinone. nih.gov The resulting compounds were designed to investigate their effects on PI3K levels and their antiproliferative activity in cancer cells. nih.gov
Furthermore, the ability of certain 5-aminothiazoles to induce autophagy indicates a direct influence on this fundamental cellular signaling pathway. nih.gov In the context of neuroscience, the observed inhibition of dopamine synthesis and neuronal firing by tetrahydropyridinyl-thiazole agonists demonstrates a clear modulation of dopaminergic signaling pathways in the central nervous system. nih.gov These studies are foundational for understanding the mechanism of action and therapeutic potential of this class of compounds.
Assessment of Agonist, Antagonist, or Modulatory Properties
The ability of this compound analogs to interact with and modulate the function of biological targets is a cornerstone of their therapeutic potential. Research has focused on characterizing whether these compounds act as agonists (activators), antagonists (blockers), or allosteric modulators of specific receptors and enzymes.
One key area of investigation is their effect on G protein-coupled receptors (GPCRs). For instance, a series of 4-(phenoxymethyl)thiazole derivatives were synthesized and evaluated for their agonistic effect on GPR119, a receptor involved in glucose homeostasis. nih.gov Several of these analogs, particularly those incorporating a pyrrolidine-2,5-dione moiety, demonstrated potent GPR119 agonistic activity. nih.gov Notably, compounds 27 and 32d from this series showed significant in vitro activity with EC₅₀ values of 49 nM and 18 nM, respectively. nih.gov These findings highlight the potential of thiazole-based structures to act as potent agonists at clinically relevant receptors.
Beyond GPCRs, the modulatory properties of thiazole derivatives extend to enzyme inhibition. Studies have identified thiazolidinone-containing compounds as inhibitors of protein tyrosine phosphatases (PTPs), such as PTP1B, which is implicated in metabolic and oncogenic pathways. nih.gov The evaluation of these analogs helps to establish a clear structure-activity relationship (SAR), guiding the design of compounds with selective and potent modulatory effects on specific biological targets.
Table 1: GPR119 Agonistic Activity of Selected Thiazole Analogs
| Compound | EC₅₀ (nM) | Target | Reference |
|---|---|---|---|
| 27 | 49 | GPR119 | nih.gov |
| 32d | 18 | GPR119 | nih.gov |
EC₅₀: Half-maximal effective concentration, representing the concentration of a compound that induces a response halfway between the baseline and maximum.
Preclinical In Vivo Efficacy Studies in Animal Models
Thiazole derivatives have been evaluated for their potential in treating CNS disorders. In vivo studies in mouse models of seizures have been a key area of research. uni.lu The anticonvulsant activity of novel thiazole derivatives has been assessed using both chemically induced (e.g., pentylenetetrazole-induced seizures) and electrically induced (e.g., maximal electroshock seizure test) seizure models. uni.lu While some synthesized compounds showed no effect in electrically induced or pilocarpine-induced seizures, these studies are crucial for identifying scaffolds with potential anticonvulsant properties. uni.lu The diverse biological activities of thiazole derivatives, including antipsychotic properties, underscore their potential as candidates for novel CNS-active therapeutic agents. fabad.org.tr
Analogs of tetrahydropyridine-linked thiazoles have been extensively screened for their anticancer activity using various cancer research models. In vitro cytotoxicity studies are commonly performed against a panel of human cancer cell lines.
A library of new thiazole-linked tetrahydropyridines (6a-q ) was screened for activity against human breast adenocarcinoma cell lines, MCF-7 and MDA-MB-231. nih.gov Two compounds, 6d (containing para-fluoro and meta-chloro substitutions on a phenyl ring) and 6e (with chloro and amino functions on the pyridine (B92270) ring), demonstrated notable activity against both cell lines, with IC₅₀ values comparable to the standard drug Doxorubicin. nih.gov Specifically, the benzofuran (B130515) analogue 6o also showed good activity against both MCF-7 and MDA-MB-231 cell lines. nih.gov
In another study, newly synthesized thiazole derivatives (4a-c and 5 ) were evaluated for their ability to suppress the growth of MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. mdpi.com Compound 4c emerged as the most active derivative, with IC₅₀ values of 2.57 µM in MCF-7 cells and 7.26 µM in HepG2 cells, outperforming the standard drug Staurosporine. mdpi.com Furthermore, diphyllin (B1215706) thiazole derivatives 5d and 5e showed high cytotoxicity against HepG2 cells, with IC₅₀ values of 0.3 µM and 0.4 µM, respectively. nih.gov
Some compounds have also been advanced to in vivo models. For example, a radioactive tracing study of compound 4i , a 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative, demonstrated its ability to target sarcoma cells in a tumor-bearing mouse model, highlighting its potential for in vivo efficacy. nih.gov
Table 2: Cytotoxic Activity of Selected Thiazole Analogs Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 6d | MCF-7 | 9.94 | nih.gov |
| 6d | MDA-MB-231 | 9.78 | nih.gov |
| 6e | MCF-7 | 9.72 | nih.gov |
| 6e | MDA-MB-231 | 9.54 | nih.gov |
| 6o | MCF-7 | 12.19 | nih.gov |
| 6o | MDA-MB-231 | 12.22 | nih.gov |
| 4c | MCF-7 | 2.57 | mdpi.com |
| 4c | HepG2 | 7.26 | mdpi.com |
| 5d | HepG2 | 0.3 | nih.gov |
| 5e | HepG2 | 0.4 | nih.gov |
IC₅₀: Half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
The anti-inflammatory potential of thiazole and its derivatives is a significant area of preclinical investigation. uni.lu The carrageenan-induced paw edema model in rats and mice is a standard in vivo assay used to evaluate the anti-exudative effects of these compounds. uni.lunuph.edu.ua
In one study, thiazole-bearing pyrazole (B372694) derivatives 147e and 147h showed high protection against carrageenan-induced inflammation, with inhibition of 87.75% and 92.85%, respectively, after 3 hours. uni.lu Another derivative, 162b , exhibited 63% inhibition in a carrageenan-induced mouse paw edema model. uni.lu More recently, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were designed. Compound 13b from this series was identified as the most potent, effectively inhibiting the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells. rsc.org The crucial role of fluorine atom substitution in enhancing anti-inflammatory activity has also been noted in some series of triazolothiadiazole derivatives. nuph.edu.ua
Thiazole-containing scaffolds are well-known for their broad-spectrum antimicrobial properties. nih.govmdpi.com Their activity is often evaluated in vitro by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
One study investigating thiazole, imidazole, and tetrahydropyridine derivatives found that a specific thiazole derivative, 6d , had an inhibitory effect on Escherichia coli, with an MIC of 125 µg/mL and a growth inhibition zone of 16 mm. researchgate.net Other derivatives in the series lacked this activity, suggesting that specific structural features, such as an oxygen linkage to the thiazole ring, could be crucial for antibacterial effects. researchgate.net
A series of thiazole-based Schiff base compounds also showed favorable activity against Gram-positive Staphylococcus aureus and Gram-negative E. coli. jchemrev.com Furthermore, indole-based thiazole derivatives have been evaluated, with compound 5x being the most promising, showing an MIC in the range of 0.06–0.12 mg/mL against several bacterial strains. nih.gov This compound, along with derivative 5m , was also found to be a superior inhibitor of biofilm formation compared to standard antibiotics. nih.gov Antifungal activity has also been reported, with some thiazole derivatives showing efficacy against various Candida strains comparable to fluconazole. jchemrev.com
Table 3: Antimicrobial Activity of Selected Thiazole Analogs
| Compound | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| 6d | Escherichia coli | 125 µg/mL | researchgate.net |
| 43a | Staphylococcus aureus | 16.1 µM | jchemrev.com |
| 43a | Escherichia coli | 16.1 µM | jchemrev.com |
| 43b | Aspergillus niger | 16.2 µM | jchemrev.com |
| 5x | Various bacteria | 0.06–0.12 mg/mL | nih.gov |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Mechanistic Investigations of Biological Action and Pathway Elucidation
Understanding the molecular mechanisms by which this compound analogs exert their effects is critical for their development as therapeutic agents. Research has focused on identifying specific enzyme targets and elucidating the cellular pathways they modulate.
In cancer research, the anticancer activity of these compounds is often linked to the inhibition of key enzymes involved in cell proliferation and survival. nih.gov Thiazolidinone derivatives have been shown to inhibit human protein tyrosine phosphatase B (PTP1B). nih.gov For example, compound 4c was found to be a potent inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) with an IC₅₀ of 0.15 µM. mdpi.com Mechanistic studies revealed that this compound induced cell cycle arrest at the G1/S phase and promoted apoptosis in MCF-7 cancer cells, as indicated by an increase in the Bax/Bcl-2 ratio and caspase 9 levels. mdpi.comnih.gov
The anti-inflammatory effects of some thiazole derivatives are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins. uni.lu Derivatives 147e and 147h were identified as good COX-2 inhibitors. uni.lu More recent work on compound 13b suggests a mechanism involving the facilitation of iron death (ferroptosis) by increasing levels of reactive oxygen species (ROS), malondialdehyde (MDA), and intracellular ferrous iron (Fe²⁺), while depleting glutathione (B108866) (GSH). rsc.org
In the context of antimicrobial action, in silico molecular docking simulations have been used to investigate potential mechanisms. For some thiazole derivatives, the proposed mechanism involves the inhibition of DNA gyrase, an essential bacterial enzyme. jchemrev.com
Computational Chemistry and Molecular Modeling of 5 1,2,3,6 Tetrahydropyridin 4 Yl Thiazole and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to investigate the electronic structure of thiazole (B1198619) derivatives, providing a basis for predicting their reactivity and stability. dntb.gov.uatandfonline.com
Key analyses include:
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining how a molecule interacts with other species. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. For thiazole derivatives, FMO analysis helps predict their susceptibility to nucleophilic or electrophilic attack, guiding synthetic strategies. According to molecular orbital techniques, thiazole molecules are aromatic and possess some dienic character. fabad.org.tr
Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is vital for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a biological target. For a molecule like 5-(1,2,3,6-tetrahydropyridin-4-yl)thiazole, the nitrogen and sulfur atoms of the thiazole ring and the nitrogen of the tetrahydropyridine (B1245486) ring are expected to be key sites for interaction. A DFT study was conducted on a thiazole derivative to determine its electron density, a key factor in its potential interactions. dntb.gov.ua
Studies on related pyridine (B92270) and thiazole structures have utilized quantum calculations to elucidate their structural and electronic properties, which are foundational for understanding their chemical behavior. tandfonline.com
Molecular Docking Studies for Ligand-Protein Interaction Modeling and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov This method is widely used to screen libraries of compounds and to understand the structural basis of ligand-receptor interactions for thiazole derivatives against various biological targets. nih.govimpactfactor.orgnih.gov
Docking studies on various thiazole-containing compounds have revealed key insights into their potential as therapeutic agents. For instance, different series of thiazole derivatives have been docked against a range of protein targets to predict their binding affinities and interaction patterns.
| Thiazole Derivative Class | Protein Target | Key Findings/Interactions | Reference |
|---|---|---|---|
| Thiazole conjugates | Rho6 protein | New synthetic compounds showed good docking scores and acceptable binding interactions, suggesting potential as anti-hepatic cancer agents. | nih.govresearchgate.net |
| Thiazole-based thiazolidinone derivatives | Antimicrobial & Cancer Targets (e.g., PDB ID: 1KZN) | The presence of methoxyphenyl and indole (B1671886) moieties contributed to stronger binding affinity. Compound 2j showed the highest affinity (-6.8 kcal/mol). | impactfactor.org |
| 2,4-disubstituted thiazoles with a 4-(3,4,5-trimethoxyphenyl) moiety | Tubulin | Compounds 7c and 9a were identified as potent tubulin polymerization inhibitors with excellent binding modes, exceeding the reference drug combretastatin (B1194345) A-4. | nih.gov |
| Thiazole derivatives from ZINC database | LasR protein (Pseudomonas aeruginosa) | A virtual screening identified several thiazole derivatives as potential quorum sensing inhibitors. Compound D_152 showed a docking score of -12.2 kcal/mol, interacting with key residues like Ser129. | nih.gov |
| Thiadiazole and thiazole derivatives with a pyridine moiety | EGFR TK | Molecular docking established a binding site with EGFR TK, correlating with observed anticancer activity. | mdpi.com |
These studies collectively demonstrate that the thiazole scaffold can be effectively modeled to predict interactions with key amino acid residues, such as hydrogen bonds and hydrophobic interactions, guiding the design of more potent and selective inhibitors.
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability Analysis
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations track the movements of atoms and molecules, providing insights into conformational flexibility and the stability of binding poses predicted by docking.
For example, MD simulations were performed for 200 nanoseconds on a promising benzo[d]thiazole derivative targeting the LasR protein. nih.gov The simulation confirmed the compound's ability to maintain stable interactions within the binding site and induce a conformational change by dissociating the protein's dimer, which validated its antagonistic action. nih.gov Similarly, MD simulations have been used to evaluate the promising binding affinity of thiadiazole derivatives against SARS-CoV-2 protein targets, confirming the stability of the docked complexes. nih.gov These simulations are crucial for verifying that a potential drug candidate can form a stable and lasting complex with its target, a prerequisite for therapeutic efficacy.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity. By identifying key molecular descriptors (physicochemical properties or structural features), QSAR models can predict the activity of new, unsynthesized compounds.
Both 2D-QSAR and 3D-QSAR methods have been applied to thiazole and related heterocyclic derivatives:
2D-QSAR: These models use descriptors calculated from the 2D structure, such as molecular weight, logP, and topological indices. A 2D-QSAR study on 59 thiazole derivatives as 5-lipoxygenase (5-LOX) inhibitors generated a model with good predictive ability, helping to identify key features for anti-inflammatory activity. researchgate.net
3D-QSAR: These models, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D fields (steric, electrostatic) to build the correlation. A 3D-QSAR study on 1,2,4,5-tetrazine (B1199680) derivatives with antitumor activity produced highly predictive CoMFA and CoMSIA models (q² = 0.744 and 0.757, respectively). nih.gov Another study on 1,2,4-triazole (B32235) derivatives used a k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) approach to develop a 3D-QSAR model for anticancer activity, highlighting the importance of steric and electrostatic contributions. nih.gov QSAR can also be used to predict toxicity, as shown in a study on 1,2,4-triazole derivatives where lethal dose (LD50) was predicted based on structural similarity. zsmu.edu.ua
| Derivative Class | QSAR Method | Biological Activity | Key Statistical Parameters | Reference |
|---|---|---|---|---|
| 1,2,4-Triazole derivatives | 3D-QSAR (kNN-MFA) | Anticancer | r² = 0.8713, q² = 0.2129, pred_r² = 0.8417 | nih.gov |
| Thiazole derivatives | 2D-QSAR | 5-Lipoxygenase inhibition | R² (test set) = 0.621 | researchgate.net |
| 1,2,4,5-Tetrazine derivatives | 3D-QSAR (CoMFA/CoMSIA) | Antitumor (A-549 cell line) | CoMFA q² = 0.744; CoMSIA q² = 0.757 | nih.gov |
| 1,2,4-Triazole derivatives | QSAR (Nearest Neighbor) | Toxicity (LD50) | Predictive model based on structural similarity | zsmu.edu.ua |
For derivatives of this compound, QSAR can be a powerful tool to guide structural modifications to enhance desired biological activities while minimizing potential toxicity.
Virtual Screening and Ligand-Based/Structure-Based Lead Discovery Strategies
Virtual screening is a computational method used to search vast libraries of small molecules to identify those that are likely to bind to a drug target. This process is far more rapid and cost-effective than experimental high-throughput screening.
Structure-Based Virtual Screening (SBVS): This approach uses the 3D structure of the target protein. A library of compounds is docked into the active site, and molecules are ranked based on their predicted binding affinity. SBVS was successfully used to screen a library of novel thiazole derivatives to identify potential inhibitors of the LasR protein in P. aeruginosa, a target for anti-virulence therapies. dntb.gov.uanih.gov
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This method relies on the knowledge of other molecules that bind to the target. A model or pharmacophore is built from these known active ligands, and this model is then used to search for new compounds with similar properties.
Virtual screening of synthesized thiazole derivatives has also been employed to discover inhibitors of dTDP-rhamnose, an essential component in the biosynthesis pathway of M. tuberculosis. jddtonline.info These screening strategies are instrumental in the early stages of drug discovery for identifying novel hit compounds containing the thiazole scaffold for further development.
Future Directions and Research Opportunities for 5 1,2,3,6 Tetrahydropyridin 4 Yl Thiazole Research
Development of Advanced and Sustainable Synthetic Methodologies
The advancement of organic synthesis is crucial for producing 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole and its analogs efficiently and sustainably. Traditional methods for synthesizing thiazole (B1198619) rings, such as the Hantzsch synthesis involving the reaction of α-haloketones with thioamides, often require harsh conditions. researchgate.net Modern synthetic chemistry offers greener and more efficient alternatives.
Future research should focus on developing novel synthetic routes that are both high-yielding and environmentally friendly. This includes the exploration of:
Multi-component reactions (MCRs): These reactions combine three or more starting materials in a single step, reducing waste and improving efficiency.
Microwave-assisted synthesis: This technique can dramatically reduce reaction times and increase yields.
Eco-friendly solvents: The use of deep eutectic solvents (DES) or water as reaction media can replace hazardous organic solvents, aligning with the principles of green chemistry. mdpi.com A study has demonstrated the successful synthesis of thiazolo[5,4-d]thiazoles using a mixture of L-proline and ethylene (B1197577) glycol. mdpi.com
| Methodology | Description | Advantages | Potential Application |
|---|---|---|---|
| Hantzsch Thiazole Synthesis | Condensation of α-haloketones with a thioamide-containing compound. researchgate.net | Well-established, versatile for various substitutions. | Baseline method for initial analog synthesis. |
| Cook-Heilbron Method | Reaction of an aminonitrile with carbon disulfide to form 5-aminothiazoles. nih.gov | Provides access to specific substitution patterns. | Synthesis of amino-substituted analogs. |
| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave irradiation to heat reactions. | Rapid heating, reduced reaction times, often higher yields. researchgate.net | High-throughput synthesis of an analog library. |
| Deep Eutectic Solvents (DES) | Using mixtures like L-proline and glycerol (B35011) as a solvent system. mdpi.com | Biodegradable, low toxicity, and sustainable. mdpi.com | Developing a "green" synthesis protocol. |
Exploration of Novel Biological Targets and Therapeutic Applications
The thiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs for allergies, infections, and cancer. nih.govnih.gov While the specific biological targets of this compound are not yet fully elucidated, its structural motifs suggest several promising avenues for investigation. Related compounds containing thiazole or tetrahydropyridine (B1245486) rings have shown activity against a wide range of targets.
Future research should involve extensive biological screening to identify novel targets. For instance, various thiazole derivatives have been identified as inhibitors of bacterial DNA gyrase, topoisomerase II, and VEGFR-2, indicating potential applications as antibacterial and anticancer agents. nih.govnih.govresearchgate.net Furthermore, tetrahydropyridinyl-substituted benzothiazoles have been developed as potent antagonists for the EP1 receptor, suggesting a role in treating overactive bladder. nih.gov
| Potential Target Class | Example Target | Therapeutic Area | Rationale Based on Similar Scaffolds |
|---|---|---|---|
| Bacterial Enzymes | DNA Gyrase / Topoisomerase IV | Antibacterial | Tetrahydrobenzo[d]thiazoles are known inhibitors of E. coli DNA gyrase. nih.govnih.gov |
| Protein Kinases | EGFR, VEGFR-2 | Oncology | Thiazole derivatives have been designed as potent and selective EGFR-TK inhibitors and VEGFR-2 inhibitors. researchgate.netnih.gov |
| G-Protein Coupled Receptors (GPCRs) | EP1 Receptor | Urology (Overactive Bladder) | Tetrahydropyridyl-substituted benzothiazoles act as EP1 receptor antagonists. nih.gov |
| Viral Enzymes | HIV Reverse Transcriptase | Antiviral | Thiazole derivatives are known to have applications in treating HIV infections. nih.gov |
Integration of Multi-Omics Data for Comprehensive Mechanism Elucidation
To fully understand the biological effects of this compound, a systems-level approach is necessary. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the molecular changes induced by the compound. nih.gov This approach helps bridge the gap from genotype to phenotype, revealing the compound's mechanism of action in an unbiased manner. nih.gov
By treating cells or model organisms with the compound and analyzing the resulting changes across these different molecular layers, researchers can:
Identify the primary molecular target(s).
Uncover downstream signaling pathways that are affected.
Discover potential biomarkers for the compound's activity.
Gain insights into mechanisms of efficacy or potential off-target effects.
Multi-omics data integration platforms and tools, such as OmicsAnalyst and mixOmics, can be used to perform these complex analyses. springernature.com Such studies are invaluable for understanding the intricate biology of diseases and how novel compounds can modulate them. jci.orgnih.gov
| Omics Layer | Technology | Information Gained |
|---|---|---|
| Genomics | DNA Sequencing | Identifies genetic factors influencing drug response. |
| Transcriptomics | RNA-Seq | Measures changes in gene expression levels upon treatment. nih.gov |
| Proteomics | Mass Spectrometry | Quantifies changes in protein abundance and post-translational modifications. nih.gov |
| Metabolomics | NMR, Mass Spectrometry | Profiles changes in small-molecule metabolites, revealing metabolic pathway alterations. |
Rational Design and Synthesis of Highly Selective and Potent Analogs
Once initial biological activity is identified, the next step is to optimize the lead compound. Rational design, aided by computational chemistry and structure-activity relationship (SAR) studies, can guide the synthesis of new analogs with improved properties. The goal is to enhance potency against the desired target while minimizing off-target effects, thereby increasing selectivity.
For this compound, this would involve systematically modifying different parts of the molecule:
The Thiazole Ring: Introducing various substituents at the C2 and C4 positions.
The Tetrahydropyridine Ring: Modifying the nitrogen substituent or the ring itself.
The Linker: Exploring the impact of the direct connection between the two rings.
Molecular docking studies can predict how different analogs will bind to a target protein, helping to prioritize which compounds to synthesize. nih.gov This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery and has been successfully applied to optimize other thiazole-based inhibitors. nih.govnih.gov
Application as Chemical Biology Probes and Tools for Pathway Interrogation
Beyond its potential as a therapeutic agent, a well-characterized molecule like this compound can serve as a valuable chemical probe. Chemical probes are small molecules used to study biological systems by selectively interacting with a specific protein or pathway.
To be used as a probe, the compound should be highly potent and selective for its target. It can then be modified by attaching a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule) or a photo-affinity label. These modified probes can be used to:
Visualize the subcellular localization of the target protein.
Identify the direct binding partners of the compound through pull-down experiments.
Validate the role of a specific target in a biological process.
Developing this compound into a chemical probe would provide a powerful tool for dissecting complex cellular signaling pathways, contributing to a deeper understanding of fundamental biology.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole derivatives?
Synthesis often involves heterocyclic condensation or coupling reactions. For example, Mannich base formation using formaldehyde in ethanol under reflux (10–12 hours) has been effective for analogous thiazole systems, enabling the introduction of amine functionalities . Alternatively, coupling tetrahydropyridine precursors with thiazole intermediates in solvents like dichloromethane (DCM) can be adapted from isostructural thiazole-triazole hybrids .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Essential for confirming substituent positions and ring saturation.
- IR spectroscopy : Identifies functional groups (e.g., C-S stretches at 600–700 cm⁻¹, C-N vibrations).
- X-ray diffraction (XRD) : Resolves stereochemistry and crystal packing, as demonstrated in structurally similar thiazole derivatives . Cross-referencing spectral data with databases like NIST Chemistry WebBook ensures accuracy .
Q. How can researchers verify the purity of synthesized this compound?
Use HPLC with UV detection (λ ~250–300 nm for thiazoles) or TLC (silica gel, ethyl acetate/hexane eluent). Melting point analysis and consistency between experimental and theoretical mass spectra (e.g., ESI-MS) further confirm purity .
Advanced Questions
Q. How can reaction conditions be optimized to enhance regioselectivity in thiazole-tetrahydropyridine coupling?
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may favor nucleophilic substitution.
- Catalysts : Lewis acids like ZnCl2 can direct regiochemistry in heterocyclic couplings.
- Temperature gradients : Slow warming (e.g., 0°C to RT) reduces side reactions. These parameters were critical in synthesizing isostructural thiazole-triazole hybrids .
Q. What computational approaches validate the electronic properties of this compound?
- DFT calculations : Optimize geometry and predict frontier molecular orbitals (HOMO/LUMO).
- TD-DFT : Simulates UV-Vis spectra for comparison with experimental data. Adjusting solvent models (e.g., PCM for ethanol) improves agreement between computational and empirical results .
Q. How are tautomeric equilibria of this compound analyzed experimentally?
- XRD : Determines dominant tautomers in the solid state (e.g., enol vs. keto forms).
- Variable-temperature NMR : Monitors tautomer ratios in solution. Studies on analogous heterocycles highlight solvent-dependent equilibria .
Q. What strategies resolve contradictions between spectroscopic and computational data?
- Multi-technique validation : Combine NMR, IR, and XRD to cross-check assignments.
- Solvent corrections : Incorporate explicit solvent molecules in computational models. Discrepancies in bond lengths (e.g., C-S vs. C-N) often arise from crystal packing effects, as observed in XRD studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
